molecular formula C6H12N2O3 B14748376 1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one CAS No. 2492-96-8

1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one

Cat. No.: B14748376
CAS No.: 2492-96-8
M. Wt: 160.17 g/mol
InChI Key: UBHXVADGCTXVOH-UHFFFAOYSA-N
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Description

1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one is an organic compound belonging to the class of imidazolidinones. It is characterized by the presence of two hydroxymethyl groups and a methyl group attached to an imidazolidinone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one typically involves the reaction of formaldehyde with 4-methylimidazolidin-2-one under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl groups. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of formaldehyde and 4-methylimidazolidin-2-one to the reactor, along with a base catalyst. The reaction is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a preservative in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and coatings due to its ability to form stable cross-linked structures.

Mechanism of Action

The mechanism of action of 1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one involves its ability to release formaldehyde under certain conditions. This formaldehyde release can lead to the formation of cross-linked structures in polymers and resins. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity. The molecular targets and pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione: Known for its use as a preservative in cosmetics and personal care products.

    Diazolidinyl urea: Commonly used as an antimicrobial agent in various formulations.

    Sodium hydroxymethylglycinate: Another formaldehyde-releasing compound used in cosmetics and personal care products.

Uniqueness

1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one is unique due to its specific structure, which allows for the formation of stable cross-linked structures in polymers and resins. Its ability to release formaldehyde under controlled conditions makes it valuable in various industrial and research applications.

Properties

CAS No.

2492-96-8

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

1,3-bis(hydroxymethyl)-4-methylimidazolidin-2-one

InChI

InChI=1S/C6H12N2O3/c1-5-2-7(3-9)6(11)8(5)4-10/h5,9-10H,2-4H2,1H3

InChI Key

UBHXVADGCTXVOH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)N1CO)CO

Origin of Product

United States

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